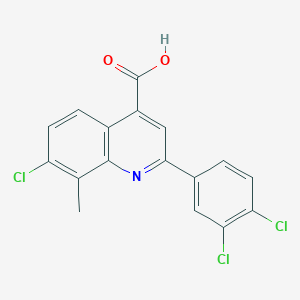

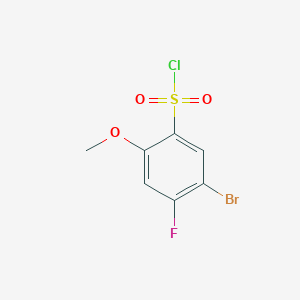

2-((2,4-二氟苯甲基)氨基)-2-氧代乙基-2,3-二甲氧基苯甙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups that can help infer some aspects of the compound . For instance, the use of dimethoxybenzyl groups as protective groups in synthesis and their influence on crystal structures is mentioned . Additionally, the synthesis and properties of compounds with similar structures, such as 2-oxo derivatives and amino substituted molecules, are also discussed .

Synthesis Analysis

The synthesis of related compounds involves the use of protective groups like the 2,4-dimethoxybenzyl group, which is shown to be stable under various conditions and can be cleaved under mild conditions . The synthesis of complex molecules often requires such protective groups to improve yields and selectivity. The synthesis of 2-oxopyrimido[2,1-b]benzothiazole derivatives involves condensation reactions and careful control of reaction conditions to form the desired heterocyclic ring systems .

Molecular Structure Analysis

The influence of substituents on the crystal structure of related compounds has been studied, revealing that the type and size of groups bonded to the nitrogen atom can significantly affect the molecular conformation . The molecular structure of 2-oxopyrimido[2,1-b]benzothiazole derivatives has been determined by X-ray analysis, showing the importance of the exocyclic carbonyl group and the dihedral angle it forms with the heterocyclic ring system .

Chemical Reactions Analysis

The reactivity of related compounds with various functional groups is crucial for their application in synthesis. For example, the derivatization of aromatic aldehydes with amino groups to form fluorescent products is a reaction that demonstrates the selective reactivity of these compounds . The synthesis of fluorescent quinolines from 2-oxo derivatives involves chlorination and amination steps, indicating the potential reactivity of similar 2-oxoethyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their fluorescent properties, are of interest in various applications. The fluorescent derivatives of aromatic aldehydes have been shown to have high sensitivity and stability, with detection limits in the femtomolar range . The fluorescent properties of 2-amino substituted quinolines, including pH independence and large Stokes shifts, are also noteworthy, although they exhibit a rather low quantum yield .

科学研究应用

荧光性质和生物分子连接

- 2-氨基取代喹啉的合成和荧光性质:类似于2-((2,4-二氟苯基)氨基)-2-氧乙基-2,3-二甲氧基苯甲酸酯的化合物,特别是2-氨基取代喹啉,已经合成并研究了它们的荧光性质。这些化合物在连接到适当的生物分子后,表现出具有大斯托克斯位移的pH无关荧光,尽管量子产率较低,但适用于生物成像应用(Stadlbauer等,2009)。

氧化胺化

- 苯并噁唑的氧化胺化:已开发了苯并噁唑和胺的电化学促进偶联反应,导致2-氨基苯并噁唑的形成。这个过程避免了过量化学氧化剂或大量支持电解质的使用,简化了工作过程并减少了废物,这可能在合成或功能化类似化合物2-((2,4-二氟苯基)氨基)-2-氧乙基-2,3-二甲氧基苯甲酸酯(Gao et al., 2014)中有相似之处。

亲核性和反应性研究

- 2-氨基噻唑的亲核性:对2-氨基噻唑与超电亲化合物相互作用的研究为了解这些分子的氮和碳亲核性提供了见解。这可能与理解2-((2,4-二氟苯基)氨基)-2-氧乙基-2,3-二甲氧基苯甲酸酯及类似化合物(Forlani et al., 2006)中氮和碳中心的反应性相关。

属性

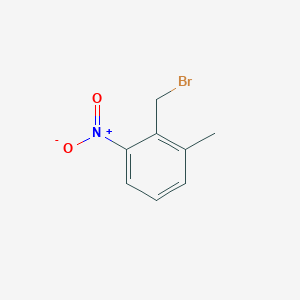

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO5/c1-24-15-5-3-4-13(17(15)25-2)18(23)26-10-16(22)21-9-11-6-7-12(19)8-14(11)20/h3-8H,9-10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKBEPICRQLGFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)

![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)

![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)

![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)